3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two methoxy groups attached to a benzamide core, along with a pyrrolidinone moiety linked via a propyl chain. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-pyrrolidinone.
Formation of Intermediate: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the pyrrolidinone moiety.
N-(3-(2-Oxopyrrolidin-1-yl)propyl)benzamide: Lacks the methoxy groups.
Uniqueness
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
832117-51-8 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-9-12(10-14(11-13)22-2)16(20)17-6-4-8-18-7-3-5-15(18)19/h9-11H,3-8H2,1-2H3,(H,17,20) |
InChI Key |
HQAYJMBGURZBGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCN2CCCC2=O)OC |
Origin of Product |
United States |
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